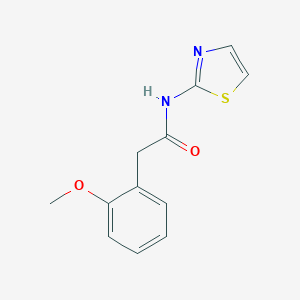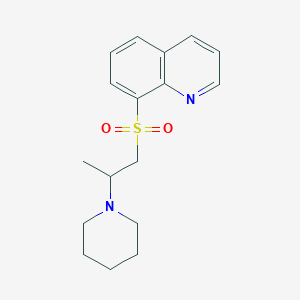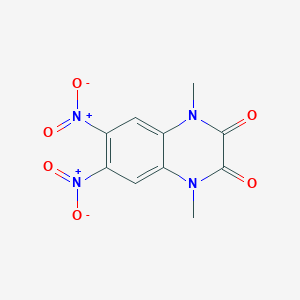
1-(3,4,5-Triethoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Triethoxybenzoyl)piperidine, also known as TEBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEBP is a piperidine derivative that is synthesized using a multi-step process. In
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)piperidine is not fully understood. However, it is believed that 1-(3,4,5-Triethoxybenzoyl)piperidine acts as a dopamine D2 receptor antagonist. Dopamine D2 receptors are G protein-coupled receptors that are involved in various physiological processes such as motor control, reward, and addiction. 1-(3,4,5-Triethoxybenzoyl)piperidine may also interact with other receptors in the brain, which may contribute to its effects.
Biochemical and Physiological Effects
1-(3,4,5-Triethoxybenzoyl)piperidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(3,4,5-Triethoxybenzoyl)piperidine has been shown to decrease locomotor activity, increase prolactin secretion, and decrease dopamine release. 1-(3,4,5-Triethoxybenzoyl)piperidine has also been shown to have antipsychotic effects in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4,5-Triethoxybenzoyl)piperidine in lab experiments is its high selectivity for dopamine D2 receptors. This allows researchers to study the role of dopamine D2 receptors in various physiological processes. However, one limitation of using 1-(3,4,5-Triethoxybenzoyl)piperidine is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4,5-Triethoxybenzoyl)piperidine. One direction is to study the potential of 1-(3,4,5-Triethoxybenzoyl)piperidine as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the mechanism of action of 1-(3,4,5-Triethoxybenzoyl)piperidine in more detail to better understand its effects on dopamine receptors. Additionally, more research is needed to determine the optimal dosage and administration of 1-(3,4,5-Triethoxybenzoyl)piperidine in animal and human studies.
Synthesemethoden
1-(3,4,5-Triethoxybenzoyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with 3,4,5-triethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-(3,4,5-Triethoxybenzoyl)piperidine in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Triethoxybenzoyl)piperidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(3,4,5-Triethoxybenzoyl)piperidine has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 1-(3,4,5-Triethoxybenzoyl)piperidine has been studied for its potential as a tool to study the role of dopamine receptors in the brain. In pharmacology, 1-(3,4,5-Triethoxybenzoyl)piperidine has been studied for its potential as a tool to study the mechanism of action of various drugs.
Eigenschaften
Produktname |
1-(3,4,5-Triethoxybenzoyl)piperidine |
|---|---|
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
piperidin-1-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C18H27NO4/c1-4-21-15-12-14(18(20)19-10-8-7-9-11-19)13-16(22-5-2)17(15)23-6-3/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
XRQHXOIMOLEIGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)


![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)
